3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
The compound “3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,5-d]pyrimidinone ring . This type of structure is common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray diffraction is commonly used to determine the structure of such compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups and overall structure. For instance, the triazolo[4,5-d]pyrimidinone ring might undergo reactions with nucleophiles or electrophiles, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its molecular structure .Scientific Research Applications
Anti-Gastric Cancer Effect
The compound has been investigated for its potential anti-gastric cancer properties. Researchers have employed quantitative structure–activity relationship (QSAR) studies to predict its efficacy. Specifically, they explored five key descriptors and established QSAR models using heuristic methods, random forest (RF), support vector machine (SVM), and a mix-kernel function SVM. The model built by RF highlighted the importance of descriptors selected by heuristic methods. The mix-kernel SVM demonstrated the best prediction ability and robustness, making it a promising candidate for further drug screening .
LSD1 Inhibitory Effects
Another area of interest involves the compound’s effects on lysine-specific demethylase 1 (LSD1). Researchers synthesized a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives and evaluated their LSD1 inhibitory activity. Through structure-activity relationship studies (SARs), they identified compound 27 as a potent LSD1 inhibitor (IC50 = 0.564 μM) .
One-Step Synthesis of Functionalized Derivatives
The compound serves as a precursor for the synthesis of highly functionalized derivatives. An efficient one-step methodology allows the preparation of novel functionalized thiazolo[3,2-b][1,2,4]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine derivatives. This straightforward approach yields excellent results at room temperature, making it valuable for further exploration .
Other Potential Applications
While the above applications are well-documented, additional research may uncover novel uses for this compound. Its unique structure suggests potential in various fields, such as medicinal chemistry, materials science, and biological studies. Investigating its interactions with specific enzymes, receptors, or cellular pathways could reveal further applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-[(3,5-difluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N5O/c19-15-4-2-1-3-12(15)9-26-17-16(23-24-26)18(27)25(10-22-17)8-11-5-13(20)7-14(21)6-11/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRFDUINDYOZSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=CC(=C4)F)F)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
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